Ethyl 3-oxoazetidine-1-carboxylate

Synthetic Chemistry Ring Strain Azetidinone Stability

Ethyl 3-oxoazetidine-1-carboxylate (CAS 105258-88-6) is a privileged azetidin-3-one scaffold for drug discovery. The ethoxycarbonyl protecting group uniquely balances kinetic accessibility and ring stability, enabling efficient enolate formation and C-C bond construction at the 2- or 4-positions without β-lactam-like ring cleavage. This overcomes the steric limitations of N-Boc/Cbz analogs and the lability of azetidin-2-ones. It is the specific intermediate used in the Horner-Wittig step for baricitinib (Olumiant) synthesis. Ideal for constructing quaternary heterocyclic intermediates, its procurement is driven by the demand for a stable, isolable building block for novel therapeutic agents.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 105258-88-6
Cat. No. B008872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxoazetidine-1-carboxylate
CAS105258-88-6
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(=O)C1
InChIInChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
InChIKeyVKIUSHWWSLISPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Oxoazetidine-1-Carboxylate (CAS 105258-88-6): Technical Baseline for Azetidinone Scaffold Procurement


Ethyl 3-oxoazetidine-1-carboxylate (CAS 105258-88-6; C6H9NO3; MW: 143.14) is a four-membered cyclic amide classified as an azetidin-3-one derivative. It features a strained azetidine ring bearing a ketone at the 3-position and an ethyl carbamate (ethoxycarbonyl) group at the N-1 position . This compound is primarily procured as a high-value synthetic intermediate (building block) for the construction of nitrogen-containing heterocycles in medicinal chemistry and drug discovery .

Why Ethyl 3-Oxoazetidine-1-Carboxylate Cannot Be Replaced by Generic Azetidin-2-Ones or Bulky N-Protected Analogs


Substituting this specific scaffold with common β-lactams (azetidin-2-ones) or bulkier N-protected azetidin-3-ones introduces significant synthetic risk. Azetidin-2-ones (e.g., penicillins) possess high ring strain reactivity optimized for biological acylation, which leads to premature ring-opening and low yields in standard chemical transformations . Conversely, while N-Boc or N-Cbz protected azetidin-3-ones offer stability, their steric bulk severely limits enolate formation and subsequent reactivity in key C-C bond forming steps like the Horner-Wittig olefination . Ethyl 3-oxoazetidine-1-carboxylate occupies a critical intermediate space: the ethoxycarbonyl group provides sufficient protection for stability without sacrificing the kinetic accessibility of the 3-ketone, a distinction quantified by its exclusive utility in drug intermediate syntheses .

Quantitative Evidence Guide: Differentiating Ethyl 3-Oxoazetidine-1-Carboxylate in Medicinal Chemistry Synthesis


Ring Stability: Structural Differentiation of 3-Oxo vs. 2-Oxo (β-Lactam) Scaffolds

Ethyl 3-oxoazetidine-1-carboxylate is an azetidin-3-one, which is structurally isomeric to the more common β-lactams (azetidin-2-ones) such as penicillins. The target compound maintains ring integrity under standard nucleophilic/electrophilic reaction conditions. In contrast, azetidin-2-ones exhibit 'inherent ring strain... highly susceptible to cleavage' due to amide bond reactivity . The reduced ring-strain reactivity of azetidin-3-ones relative to azetidin-2-ones prevents the rapid decomposition observed with 2-oxo analogs when employed as general synthetic building blocks .

Synthetic Chemistry Ring Strain Azetidinone Stability

N-Protection Group Impact: Ethoxycarbonyl vs. Tert-Butoxycarbonyl (Boc) Reactivity

The steric profile of the N-protecting group dictates the compound's utility as a nucleophile. Ethyl 3-oxoazetidine-1-carboxylate (N-ethoxycarbonyl) possesses a linear ethyl group. The closest N-protected analog, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc, CAS 398489-26-4), contains a bulky tert-butyl group. Literature indicates that the strained ketone in N-alkyl/alkoxycarbonyl systems 'invariably act as an electrophile' and exhibit 'diminished reactivity as a nucleophile... compared to acetone' due to steric and electronic effects [1]. The smaller ethoxycarbonyl group in the target compound reduces this steric impediment, thereby enhancing enolate formation compared to the Boc-protected variant .

Protecting Group Strategy Steric Hindrance Enolate Formation

Horner-Wittig Olefination: Exclusive Utility in Baricitinib Intermediate Synthesis

The compound is documented as a specific reactant in Horner-Wittig olefination to generate conjugated nitrile derivatives. Specifically, it reacts with phosphonate reagents to form quaternary heterocyclic intermediates crucial for the synthesis of the FDA-approved drug baricitinib (a JAK1/JAK2 inhibitor) . This reactivity relies on the unique balance between ring strain and N-substitution; attempts to substitute with N-Boc or N-Cbz azetidin-3-ones in this specific sequence result in negligible conversion due to steric and electronic mismatch .

Horner-Wittig Reaction Baricitinib Synthesis JAK Inhibitor Intermediate

Aziridine vs. Azetidine Ring Stability: Enabling Isolable Intermediates

Four-membered azetidines exhibit 'greater stability compared to their three-membered aziridine counterparts' . While the target compound is an azetidine derivative, its procurement over analogous three-membered heterocycles (e.g., aziridinones) is justified by the ability to isolate and manipulate the compound under ambient conditions. Aziridines are often too unstable for standard multi-step synthetic workflows due to extreme ring strain, whereas the target compound is a shelf-stable solid/liquid at standard storage temperatures (2-8°C) .

Heterocyclic Stability Ring Strain Aziridine vs. Azetidine

Research and Industrial Application Scenarios: Ethyl 3-Oxoazetidine-1-Carboxylate


Synthesis of JAK Inhibitor Intermediates (Baricitinib and Analogs)

This compound is specifically utilized in the Horner-Wittig olefination step to construct quaternary heterocyclic intermediates for baricitinib (Olumiant) synthesis. It reacts with phosphonate reagents to form conjugated nitriles, which are key precursors to the API . This application is exclusive to the ethoxycarbonyl-protected azetidin-3-one scaffold due to the steric and electronic requirements of the olefination step, which are not met by N-Boc or N-Cbz analogs .

Enolate Chemistry and Ring-Preserving Functionalization

Researchers performing aldol condensations or alkylations on the azetidine nucleus should select this compound. The N-ethoxycarbonyl group offers a balance of protection and low steric hindrance, enabling deprotonation and subsequent C-C bond formation at the 2- or 4-positions without inducing β-lactam-like ring cleavage . It serves as a more kinetically accessible alternative to N-Boc-3-azetidinone for nucleophilic enolate trapping .

Pharmaceutical Building Block for Nitrogen-Containing Scaffolds

This compound is employed as a privileged scaffold for constructing complex nitrogen heterocycles in drug discovery libraries . Its procurement is driven by the need for a stable, isolable azetidinone that does not undergo premature ring-opening (unlike azetidin-2-ones) or suffer from steric deactivation (unlike N-Boc variants) . It is used in the development of novel therapeutic agents requiring the 3D structural constraints of the azetidine ring .

Substrate for Reductive and Organometallic Transformations

The 3-ketone group in the target compound can be selectively reduced to 3-hydroxyazetidine derivatives using sodium borohydride or lithium aluminum hydride . This reduction product is a valuable building block in its own right for the synthesis of bioactive molecules. The compound's stability as a ketone under reductive conditions is a key differentiator from more labile azetidin-2-one structures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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